Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE is a complex organic compound that features both aromatic and aliphatic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the formamido intermediate: This step involves the reaction of 2-chloroaniline with formic acid to produce 2-chlorophenylformamide.
Introduction of the trifluoromethyl group: The next step involves the reaction of 2-chlorophenylformamide with ethyl trifluoroacetate in the presence of a base to introduce the trifluoromethyl group.
Amination: The final step involves the reaction of the intermediate with 4-fluoroaniline to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism by which ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE: Similar in structure but lacks the trifluoromethyl and fluoro groups.
ETHYL 2-[(2-BROMOPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE: Similar but with a bromine atom instead of chlorine.
Uniqueness
The presence of both trifluoromethyl and fluoro groups in ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE makes it unique. These groups significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15ClF4N2O3 |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-fluoroanilino)propanoate |
InChI |
InChI=1S/C18H15ClF4N2O3/c1-2-28-16(27)17(18(21,22)23,24-12-9-7-11(20)8-10-12)25-15(26)13-5-3-4-6-14(13)19/h3-10,24H,2H2,1H3,(H,25,26) |
InChI Key |
QIYYFSFQTWDFQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.